molecular formula C24H22N2O4S B11081966 4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide

4-(2-{[2-(4-methoxyphenyl)-1-oxo-1H-inden-3-yl]amino}ethyl)benzenesulfonamide

Cat. No.: B11081966
M. Wt: 434.5 g/mol
InChI Key: ZGMNGMFLRCDADI-UHFFFAOYSA-N
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Description

4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenyl derivatives with indene-1,3-dione, followed by amination and sulfonation reactions. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of dual catalysts, such as Co-NiO, has been reported to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

Uniqueness

4-(2-{[2-(4-METHOXYPHENYL)-1-OXO-1H-INDEN-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

4-[2-[[2-(4-methoxyphenyl)-3-oxoinden-1-yl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C24H22N2O4S/c1-30-18-10-8-17(9-11-18)22-23(20-4-2-3-5-21(20)24(22)27)26-15-14-16-6-12-19(13-7-16)31(25,28)29/h2-13,26H,14-15H2,1H3,(H2,25,28,29)

InChI Key

ZGMNGMFLRCDADI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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